molecular formula C19H24N2O B5792391 1-[4-(benzyloxy)benzyl]-4-methylpiperazine

1-[4-(benzyloxy)benzyl]-4-methylpiperazine

Cat. No.: B5792391
M. Wt: 296.4 g/mol
InChI Key: GRECSEGRAXDXTR-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)benzyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxybenzyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)benzyl]-4-methylpiperazine typically involves the reaction of 4-(benzyloxy)benzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)benzyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler piperazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Simplified piperazine derivatives.

    Substitution: Various substituted piperazine compounds depending on the nucleophile used.

Scientific Research Applications

1-[4-(Benzyloxy)benzyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzyl chloride: A precursor in the synthesis of 1-[4-(benzyloxy)benzyl]-4-methylpiperazine.

    4-Methylpiperazine: Another precursor used in the synthesis.

    Benzyloxybenzyl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

This compound is unique due to the combination of the benzyloxybenzyl group and the piperazine ring with a methyl substitution. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-methyl-4-[(4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20-11-13-21(14-12-20)15-17-7-9-19(10-8-17)22-16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRECSEGRAXDXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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